クエン酸水素二カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

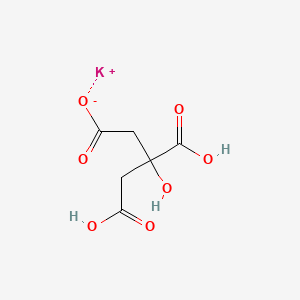

Potassium dihydrogen citrate, also known as monopotassium citrate, is a potassium salt of citric acid . It is an odorless, transparent crystal or white powder . It is used as a buffering agent, sequestrant, and yeast food . It is freely soluble in water and very slightly soluble in ethanol .

Synthesis Analysis

Potassium dihydrogen citrate can be synthesized by direct neutralizations of aqueous solutions of citric acid by the corresponding bases or by titrations of soluble in water salts with solutions containing citrate ions .

Molecular Structure Analysis

The molecular formula of Potassium dihydrogen citrate is C6H7KO7 . The molecular weight is 230.21 g/mol . The crystal structure of Potassium dihydrogen citrate has been studied using X-ray techniques .

Chemical Reactions Analysis

Potassium dihydrogen citrate, as a weak 1:3 type electrolyte, dissociates in water in three steps . The central carboxylic group of citric acid is more acidic than the two terminal carboxylic groups in tri-, di-, and mono-hydrogen citrate species .

Physical And Chemical Properties Analysis

Potassium dihydrogen citrate has a pH of 3.5 - 3.9 in a 1 in 10 solution . It is not less than 99.0% and not more than the equivalent of 101.0% on the dried basis . The loss on drying is not more than 0.5% (105o, 4 h) .

科学的研究の応用

結晶成長と特性測定

クエン酸水素二カリウムは、結晶成長と特性測定の研究に使用されます。 たとえば、緩やかな溶媒蒸発法を用いたニッケル添加クエン酸水素二カリウム結晶の成長に使用されています . これらの結晶の研究は、有毒金属ドーピングの影響下でのクエン酸水素二カリウムの特性に関する洞察を提供することができます .

食品添加物とミネラル

クエン酸水素二カリウムは、さまざまな果物に見られる、広く認識されている食品添加物とミネラルです . さまざまな果物に自然に存在するため、さまざまな食品製品で重要な役割を果たしています .

医療および製薬用途

クエン酸水素二カリウムは、医療および製薬用途があります。 腎臓結石、痛風、および腎臓病によるアシドーシスの治療に使用されます .

緩衝剤

クエン酸水素二カリウムは、緩衝剤として使用されます . 緩衝剤はpHの変化に抵抗するため、多くの生物学的および化学的プロセスにおいて不可欠です。

キレート剤

クエン酸水素二カリウムは、キレート剤として機能します . キレート剤は、単一の金属イオンと複数の結合を形成するため、多くの工業および医療環境で役立ちます。

腎機能におけるアルカリ化剤

クエン酸水素二カリウムは、腎機能におけるアルカリ化剤として使用されます . アルカリ化剤は、尿のpHを上げるために使用され、特定の種類の腎臓結石の形成を防ぐのに役立ちます。

骨粗鬆症治療の研究

クエン酸水素二カリウムは、骨粗鬆症の治療に関連する研究に使用されています . 骨密度を高めることが明らかになっており、骨粗鬆症の潜在的な治療薬となっています。

植物におけるカドミウムの移行と蓄積

クエン酸水素二カリウムは、植物におけるカドミウムの移行と蓄積を調節する研究に使用されてきました . この研究は、カドミウムで汚染された土壌を浄化する費用対効果の高い方法である植物修復の効率を向上させる可能性があります .

作用機序

Target of Action

Potassium dihydrogen citrate primarily targets the renal system, specifically the kidneys . It is used to manage conditions that promote the formation of kidney stones, such as renal tubular acidosis and low citrate excretion in the urine, also known as hypocitraturia .

Mode of Action

Potassium dihydrogen citrate works by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . It increases urinary citrate and pH levels, making the urine more alkaline and less conducive to the crystallization of urinary salts . This action helps prevent the formation of kidney

将来の方向性

Potassium dihydrogen citrate is widely studied due to its key role as a food additive in various food products and its natural existence in various fruits . It also finds importance due to its medical and pharmaceutical applications for the treatment of kidney stone, gout, and acidosis caused by kidney disease . Future research may focus on studying its properties under the influence of toxic metal doping .

生化学分析

Biochemical Properties

Potassium dihydrogen citrate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining pH levels in biological systems. It interacts with enzymes such as aconitase in the citric acid cycle, facilitating the conversion of citrate to isocitrate . Additionally, potassium dihydrogen citrate can chelate metal ions, which is essential for stabilizing enzyme structures and functions .

Cellular Effects

Potassium dihydrogen citrate influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in pH regulation and ion transport . By maintaining optimal pH levels, it ensures proper enzyme activity and metabolic function. Potassium dihydrogen citrate also impacts gene expression related to metabolic pathways and cellular stress responses .

Molecular Mechanism

At the molecular level, potassium dihydrogen citrate exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that are crucial for enzyme activity . It also acts as an enzyme activator or inhibitor, depending on the specific biochemical context. For example, in the citric acid cycle, it facilitates the conversion of citrate to isocitrate by activating aconitase . Additionally, potassium dihydrogen citrate can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium dihydrogen citrate can change over time. It is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that potassium dihydrogen citrate can have sustained effects on cellular function, particularly in maintaining pH balance and enzyme activity .

Dosage Effects in Animal Models

The effects of potassium dihydrogen citrate vary with different dosages in animal models. At low to moderate doses, it has been shown to improve metabolic function and reduce the risk of kidney stones . At high doses, it can cause adverse effects such as hyperkalemia and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

Potassium dihydrogen citrate is involved in several metabolic pathways, including the citric acid cycle and glycolysis . It interacts with enzymes such as aconitase and citrate synthase, playing a critical role in energy production and metabolic regulation . Additionally, it can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, potassium dihydrogen citrate is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and function. For example, it is known to be transported into mitochondria, where it participates in the citric acid cycle .

Subcellular Localization

Potassium dihydrogen citrate is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing potassium dihydrogen citrate to specific organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium dihydrogen citrate involves the reaction between citric acid and potassium hydroxide.", "Starting Materials": [ "Citric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve citric acid in water to form a solution.", "Add potassium hydroxide to the citric acid solution while stirring.", "Heat the mixture to 60-70°C and continue stirring until all the potassium hydroxide has dissolved.", "Cool the mixture to room temperature and filter the solution to remove any impurities.", "Evaporate the filtrate to dryness to obtain Potassium dihydrogen citrate as a white crystalline solid." ] } | |

CAS番号 |

866-83-1 |

分子式 |

C6H7KO7 |

分子量 |

230.21 g/mol |

IUPAC名 |

potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChIキー |

WKZJASQVARUVAW-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |

その他のCAS番号 |

866-83-1 |

物理的記述 |

Liquid |

関連するCAS |

7778-49-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)